molecular formula C19H20N2O5S B2488615 methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396626-80-4

methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2488615
CAS No.: 1396626-80-4
M. Wt: 388.44
InChI Key: GCPMEWBWBCSPPF-UHFFFAOYSA-N
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Description

Methyl 1-((4-(methylsulfonyl)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an appropriate diketone. The reaction conditions usually require strong acids or bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methylsulfonyl group can be further oxidized to a sulfone group.

  • Reduction: : The isoquinoline core can be reduced to form dihydroisoquinoline derivatives.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically used.

  • Substitution: : Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Production of dihydroisoquinoline derivatives.

  • Substitution: : Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.

  • Industry: : Application in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the methylsulfonyl group. Similar compounds might include other isoquinoline derivatives or compounds with different substituents on the phenyl ring. These compounds may have different biological activities and applications based on their structural differences.

List of Similar Compounds

  • Isoquinoline

  • 1-Methyl-4-(methylsulfonyl)benzene

  • Dihydroisoquinoline derivatives

  • Other sulfone-containing compounds

Properties

IUPAC Name

methyl 1-[(4-methylsulfonylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-19(23)21-12-11-13-5-3-4-6-16(13)17(21)18(22)20-14-7-9-15(10-8-14)27(2,24)25/h3-10,17H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPMEWBWBCSPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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